molecular formula C16H15N5OS B4671522 5-cyclopropyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

5-cyclopropyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Cat. No.: B4671522
M. Wt: 325.4 g/mol
InChI Key: XBBAJBVKHNUGDK-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides.

    Introduction of the Cyclopropyl Group: This step might involve a cyclopropanation reaction using reagents like diazomethane.

    Attachment of the 4-Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the Thiazole Ring: This step might involve the condensation of α-haloketones with thiourea.

    Final Coupling Reaction: The final step would involve coupling the triazole and thiazole intermediates under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the cyclopropyl or methylphenyl groups.

    Reduction: Reduction reactions could target the triazole or thiazole rings.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

5-cyclopropyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, by binding to active sites or allosteric sites, thereby modulating their activity. The pathways involved would depend on the specific target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antifungal and antimicrobial activities.

    Thiazole Derivatives: Often exhibit antibacterial and anticancer properties.

    Cyclopropyl-containing Compounds: Known for their stability and unique reactivity.

Uniqueness

5-cyclopropyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is unique due to the combination of its structural features, which might confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

IUPAC Name

5-cyclopropyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-10-2-6-12(7-3-10)21-14(11-4-5-11)13(19-20-21)15(22)18-16-17-8-9-23-16/h2-3,6-9,11H,4-5H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBAJBVKHNUGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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